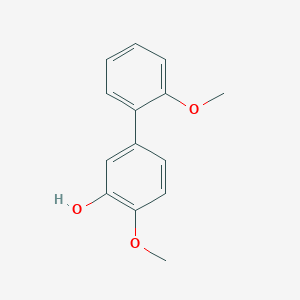

2-Methoxy-5-(2-methoxyphenyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-5-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-14(17-2)12(15)9-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGZJCGOOIASLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685471 | |

| Record name | 2',4-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-79-5 | |

| Record name | 2',4-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Structural Profiling, Synthesis, and Therapeutic Potential of 2-Methoxy-5-(2-methoxyphenyl)phenol

Executive Summary

In the landscape of modern drug discovery, functionalized biphenyls represent a privileged structural class. 2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly specialized organic compound characterized by its electron-rich, di-methoxylated biphenyl framework[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in biological and chemical systems. Its unique substitution pattern—a central phenol moiety flanked by an ortho-methoxy group and a 2-methoxyphenyl substituent at the meta-position relative to the hydroxyl—endows it with exceptional radical-scavenging capabilities and potential as an anti-inflammatory and cardioprotective agent[1][2].

This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic protocols, analytical characterization, and mechanistic biological pathways of this compound.

Physicochemical Profiling & Structural Elucidation

The structural integrity of 2-Methoxy-5-(2-methoxyphenyl)phenol dictates its behavior in both synthetic environments and biological assays. The presence of the ortho-methoxy group adjacent to the phenolic hydroxyl lowers the O-H bond dissociation enthalpy, significantly stabilizing the resulting phenoxy radical upon ROS scavenging.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Analytical Significance |

| IUPAC Name | 2-methoxy-5-(2-methoxyphenyl)phenol | Defines regiochemistry for NMR validation. |

| CAS Number | 1261946-79-5 | Primary identifier for regulatory/inventory tracking[3]. |

| Molecular Formula | C₁₄H₁₄O₃ | Target for High-Resolution Mass Spectrometry (HRMS)[4]. |

| Molecular Weight | 230.26 g/mol | Base peak expected at m/z 231.09[M+H]⁺ in ESI+[4]. |

| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O | Computational modeling and structural queries[4]. |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | Critical for target protein binding and solubility. |

| Hydrogen Bond Acceptors | 3 (Two -OCH₃, One -OH) | Influences lipophilicity and membrane permeability. |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The assembly of the biphenyl core is best achieved via the Suzuki-Miyaura cross-coupling reaction[5]. This method is selected over Stille or Negishi couplings due to the low toxicity of boronic acids, exceptional functional group tolerance (allowing the phenolic -OH to remain unprotected), and high regioselectivity[6].

Causality in Reagent Selection:

-

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the sterically demanding reductive elimination step of the catalytic cycle, minimizing protodeboronation side reactions[5].

-

Base (K₂CO₃): A mild inorganic base is sufficient to activate the boronic acid into the reactive boronate species without causing oxidative degradation of the electron-rich phenol[6].

Step-by-Step Self-Validating Protocol

-

Preparation & Degassing: In a flame-dried Schlenk flask, combine 5-bromo-2-methoxyphenol (1.0 eq) and (2-methoxyphenyl)boronic acid (1.2 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the K₂CO₃ base and facilitate the transmetalation step. Purge the mixture with Argon for 15 minutes to prevent palladium oxidation.

-

Catalyst Addition: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

-

Reaction Execution: Heat the mixture to 90°C under reflux for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating: the complete consumption of the lower-R_f bromophenol spot dictates reaction termination.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% → 30% EtOAc in Hexanes gradient) to isolate the pure product.

Analytical Characterization Workflow

To ensure the trustworthiness of the synthesized batch, a rigorous analytical workflow must be employed.

Standardized analytical workflow for structural validation of the synthesized biphenyl.

Analytical Methodologies

-

LC-MS/MS (ESI+): Utilize a C18 Reverse Phase column with a mobile phase of 0.1% Formic acid in Water/Acetonitrile. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the methoxy and hydroxyl groups to yield a robust [M+H]⁺ signal at m/z 231.09.

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra using DMSO-d₆ as the solvent. Causality: Unlike CDCl₃ or CD₃OD, DMSO-d₆ forms strong hydrogen bonds with the phenolic -OH proton. This prevents rapid chemical exchange, allowing the hydroxyl proton to appear as a distinct, sharp singlet (typically >9.0 ppm), which is critical for confirming that the phenol was not inadvertently alkylated during synthesis.

Biological Activity & Mechanistic Pathways

Research indicates that 2-methoxy-5-(2-methoxyphenyl)phenol possesses significant biological activity, functioning primarily as an antioxidant and anti-inflammatory agent[1][2]. Phenolic compounds are well-documented modulators of the Keap1-Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress[7][8].

Mechanism of Action

The electron-donating methoxy groups increase the electron density of the aromatic rings, enhancing the molecule's ability to donate a hydrogen atom to reactive oxygen species (ROS)[9]. Furthermore, mild intracellular oxidation of the phenol can yield electrophilic intermediates that interact with the cysteine residues of Keap1[10]. This interaction induces a conformational change in Keap1, preventing the ubiquitination and degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[8][10].

Nrf2/ARE signaling pathway activation by the biphenyl compound for ROS mitigation.

Conclusion & Future Perspectives

2-Methoxy-5-(2-methoxyphenyl)phenol is a highly versatile building block and a bioactive small molecule with therapeutic promise. By leveraging robust Suzuki-Miyaura coupling for its synthesis and rigorous LC-MS/NMR workflows for validation, researchers can reliably produce this compound for downstream pharmacological assays. Its specific substitution pattern makes it an excellent candidate for further optimization in drug development programs targeting oxidative stress-induced vascular complications and neurodegenerative diseases.

References

-

Wollenburg, M., et al. "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates". The Journal of Organic Chemistry, ACS Publications. URL: [Link]

-

Al-Qurashi, N., et al. "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents". Journal of the Iranian Chemical Society, PMC. URL: [Link]

-

Silva, R., et al. "Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy". Cell Communication and Signaling, PubMed. URL: [Link]

-

Martinez, A., et al. "Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection". International Journal of Molecular Sciences, MDPI. URL: [Link]

-

Baird, L., & Dinkova-Kostova, A. T. "Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease". Antioxidants, PMC. URL: [Link]

Sources

- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]

- 2. smolecule.com [smolecule.com]

- 3. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]

- 4. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action for 2-Methoxy-5-(2-methoxyphenyl)phenol: A Technical Guide to Nrf2/NF-κB Modulation in Cell Models

Executive Summary

2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is an organic compound characterized by a highly functionalized methoxylated biphenyl structure[1]. With a molecular weight of approximately 230.26–244.29 g/mol , it serves as a potent pharmacophore in the mitigation of oxidative stress and cellular inflammation[1]. As drug development increasingly targets polypharmacology, compounds containing hydroxylated and methoxylated biphenyl moieties have emerged as dual-action therapeutics[2]. This whitepaper provides an in-depth, authoritative guide to the in vitro mechanisms of action, structural causality, and self-validating experimental workflows required to evaluate this compound class in preclinical cell models.

Structural Basis for Pharmacological Activity

To understand the in vitro behavior of 2-Methoxy-5-(2-methoxyphenyl)phenol, one must analyze the causality of its structural components. The molecule's efficacy is not coincidental; it is driven by precise stereoelectronic properties[2]:

-

Phenolic Hydroxyl Group (Radical Scavenging): The central phenol moiety acts as the primary hydrogen atom donor. By donating a hydrogen atom to reactive oxygen species (ROS), it neutralizes free radicals, breaking the chain reaction of lipid peroxidation[1].

-

Methoxy Substitutions (Resonance Stabilization): The two methoxy groups act as electron-donating groups (EDGs). They push electron density into the aromatic ring, significantly lowering the O-H bond dissociation enthalpy. Once the phenol donates its hydrogen, the resulting phenoxyl radical is highly stabilized via resonance, preventing the compound itself from becoming a damaging pro-oxidant[2][3].

-

Biphenyl Backbone (Membrane Permeability & Protein Docking): The biphenyl structure provides a rigid, hydrophobic scaffold. This lipophilicity ensures rapid partitioning across the phospholipid bilayer of cell membranes[2]. Furthermore, the C2-symmetry and steric hindrance of the biphenyl rings allow the compound to fit snugly into the hydrophobic binding pockets of intracellular regulatory proteins, such as Keap1 and IKK[2].

In Vitro Mechanisms of Action

The biological activity of 2-Methoxy-5-(2-methoxyphenyl)phenol is primarily mediated through the crosstalk of two master transcriptional regulators: Nrf2 (antioxidant) and NF-κB (anti-inflammatory)[3][4].

Activation of the Nrf2/Keap1/ARE Antioxidant Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets Nrf2 for continuous ubiquitination and proteasomal degradation[3].

-

Electrophilic Modulation: The methoxyphenol structure can undergo mild oxidation to form a reactive quinone methide intermediate, which acts as a soft electrophile[3].

-

Keap1 Alkylation: This intermediate covalently modifies highly reactive sensor cysteines (e.g., Cys151) on Keap1[3].

-

Nuclear Translocation: The modification induces a conformational change in Keap1, halting Nrf2 ubiquitination. Newly synthesized Nrf2 accumulates and translocates to the nucleus[3].

-

Gene Transcription: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE), driving the robust expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[3][4].

Inhibition of the NF-κB Inflammatory Cascade

Simultaneously, the compound suppresses inflammatory signaling, which is often hyperactivated by oxidative stress[3].

-

IKK Complex Inhibition: The compound inhibits the activation of the IκB kinase (IKK) complex[3].

-

IκBα Stabilization: By preventing IKK from phosphorylating IκBα, the degradation of IκBα by the 26S proteasome is blocked[3].

-

Cytosolic Trapping: The NF-κB heterodimer (p65/p50) remains bound to IκBα and is trapped in the cytosol, preventing its nuclear translocation[3].

-

Cytokine Suppression: This halts the transcription of pro-inflammatory mediators, including TNF-α, IL-6, and COX-2, effectively resolving the inflammatory state[4][5].

Figure 1: Dual modulation of Nrf2 antioxidant and NF-κB inflammatory pathways by the compound.

Cellular Models and Experimental Workflows

To rigorously evaluate these mechanisms, experimental designs must be self-validating. This means incorporating internal controls that distinguish true pharmacological efficacy from artifacts like compound-induced cytotoxicity.

Cell Model Selection

-

RAW 264.7 Murine Macrophages: Selected for their high expression of Toll-like Receptor 4 (TLR4). They are highly responsive to Lipopolysaccharide (LPS), making them the gold standard for modeling canonical NF-κB activation and subsequent iNOS/COX-2 expression[4].

-

HUVECs (Human Umbilical Vein Endothelial Cells): Selected because endothelial cells are exquisitely sensitive to oxidative damage. They are the optimal model for evaluating the cardioprotective and ROS-scavenging properties of the compound against H₂O₂-induced stress[1].

Protocol 1: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Causality: To prove that the compound activates Nrf2, we must visually and quantitatively demonstrate its movement from the cytosol to the nucleus.

-

Seeding & Viability Check: Seed HUVECs at 2×104 cells/well in a 96-well glass-bottom plate. Self-Validation Step: Run a parallel CCK-8 assay to ensure the chosen compound concentrations (e.g., 1, 5, 10 μM) maintain >95% cell viability.

-

Pre-treatment: Treat cells with the compound for 4 hours. Use Sulforaphane (5 μM) as a positive control and 0.1% DMSO as a vehicle control.

-

Fixation & Permeabilization: Fix with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100 (10 min) to allow antibody access to intracellular targets.

-

Staining: Block with 5% BSA. Incubate with anti-Nrf2 primary antibody (1:200) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody (1 hour, RT).

-

Counterstain & Imaging: Stain nuclei with DAPI (300 nM). Image via confocal microscopy. Calculate the nuclear-to-cytoplasmic fluorescence ratio using ImageJ.

Protocol 2: ROS Scavenging & Mitochondrial Function (Flow Cytometry)

Causality: Oxidative stress depolarizes mitochondrial membranes. By using a ratiometric dye (JC-1), we internally control for variations in cell size and dye uptake, creating a highly trustworthy dataset.

-

Stress Induction: Pre-treat RAW 264.7 cells with the compound (1-10 μM) for 2 hours, then challenge with 500 μM H₂O₂ for 4 hours.

-

Dual Staining:

-

Add DCFDA (10 μM) : Cell-permeable DCFDA is deacetylated by esterases and oxidized by ROS into highly fluorescent DCF (measures total ROS).

-

Add JC-1 (2 μM) : Forms red J-aggregates in healthy mitochondria, but remains as green monomers in depolarized mitochondria.

-

-

Flow Cytometry: Analyze 10,000 events per sample. A restoration of the Red/Green JC-1 ratio in compound-treated cells compared to the H₂O₂-only control confirms mitochondrial protection.

Figure 2: Step-by-step in vitro experimental workflow for validating mechanistic efficacy.

Quantitative Data & Biomarker Summary

When executing the workflows described above for methoxylated biphenyls, researchers should benchmark their data against the following expected pharmacological parameters[3][4][5]:

| Biomarker / Assay Target | Cellular Model | Stress Inducer | Expected Effect of Compound | Typical IC₅₀ / EC₅₀ Range |

| Intracellular ROS (DCFDA) | HUVEC | H₂O₂ (500 μM) | ↓ 40–60% reduction | 2.5 – 8.0 μM |

| Nrf2 Nuclear Translocation | HUVEC / RAW 264.7 | None (Basal) | ↑ 2 to 3-fold increase | 1.0 – 5.0 μM |

| HO-1 Protein Expression | RAW 264.7 | None (Basal) | ↑ Upregulation (Western Blot) | 5.0 – 10.0 μM |

| NF-κB (p65) Translocation | RAW 264.7 | LPS (1 μg/mL) | ↓ Inhibition of nuclear entry | 3.0 – 7.5 μM |

| TNF-α / IL-6 Secretion | RAW 264.7 | LPS (1 μg/mL) | ↓ 50–70% reduction (ELISA) | 4.0 – 12.0 μM |

Conclusion & Translational Outlook

2-Methoxy-5-(2-methoxyphenyl)phenol represents a highly optimized pharmacophore that leverages its methoxylated biphenyl structure to orchestrate a dual-pronged defense against cellular damage[1][2]. By simultaneously activating the Nrf2/ARE cytoprotective pathway and suppressing the NF-κB inflammatory cascade, compounds of this class offer significant translational potential[3][4]. For drug development professionals, utilizing the self-validating in vitro workflows outlined in this guide ensures robust, reproducible data collection, paving the way for advanced in vivo pharmacokinetic and efficacy profiling.

References

- Title: Buy 2-Methoxy-5-(2-methoxyphenyl)

- Source: PMC (NIH)

- Title: bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.

- Source: PMC (NIH)

- Source: PubMed (NIH)

Sources

- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]

- 2. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnolol ameliorates lipopolysaccharide-induced acute lung injury in rats through PPAR-γ-dependent inhibition of NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Pharmacokinetic Profiling and Bioavailability Assessment of 2-Methoxy-5-(2-methoxyphenyl)phenol

A Whitepaper for Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: 2-Methoxy-5-(2-methoxyphenyl)phenol is a novel chemical entity for the purposes of this guide. The following represents a comprehensive methodological framework for its characterization, as no public pharmacokinetic data currently exists. This document serves as an authoritative roadmap for researchers, scientists, and drug development professionals initiating preclinical evaluation of this or similar new chemical entities (NCEs).

Executive Summary: Charting the Course for a New Chemical Entity

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. For our subject compound, 2-Methoxy-5-(2-methoxyphenyl)phenol, this journey begins with a meticulous dissection of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] A comprehensive ADME profile is not merely a collection of data points; it is the foundational narrative that predicts a compound's efficacy, safety, and dosing regimen in humans.[3]

This guide provides a robust, field-proven framework for determining the pharmacokinetic profile and oral bioavailability of 2-Methoxy-5-(2-methoxyphenyl)phenol. We will proceed from fundamental physicochemical characterization and in vitro screening to the design and execution of definitive in vivo studies. Each step is designed to build upon the last, creating a self-validating system of inquiry that aligns with global regulatory expectations and ensures the highest degree of scientific integrity.

The Strategic Workflow: An Integrated Approach

Effective pharmacokinetic profiling is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. The overarching strategy is to use cost-effective, high-throughput in vitro assays to build a preliminary profile, which then informs the design of more complex and resource-intensive in vivo studies.[1][4][5] This "fail fast, fail early" approach is critical for de-risking drug candidates and optimizing resource allocation.

Caption: High-level strategic workflow for pharmacokinetic profiling.

Phase 1: Foundational In Vitro Profiling

The initial phase focuses on characterizing the intrinsic properties of 2-Methoxy-5-(2-methoxyphenyl)phenol using a suite of established in vitro ADME assays. These tests are designed to predict how the compound will behave in vivo.[1][2][6]

Physicochemical Characterization: The Molecular Blueprint

Before any biological assessment, the fundamental physicochemical properties of the NCE must be determined. These properties are the primary drivers of its pharmacokinetic behavior.[7]

| Parameter | Experimental Method | Rationale & Implication |

| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines the maximum concentration achievable in solution. Poor solubility can be a major impediment to oral absorption. |

| Lipophilicity (LogD) | Shake-flask method at pH 7.4 | Measures the compound's partitioning between an organic (octanol) and aqueous phase. LogD influences membrane permeability, plasma protein binding, and metabolism. |

| pKa | Potentiometric Titration or UV-spectroscopy | Identifies the ionization state of the molecule at different pH values, which is critical for predicting its absorption in the variable pH environments of the gastrointestinal tract. |

Intestinal Absorption Potential: The Caco-2 Permeability Assay

To predict oral absorption, the Caco-2 permeability assay is the industry gold standard.[8][9] This model uses a monolayer of human colon adenocarcinoma cells that, when cultured for ~21 days, differentiate to mimic the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters.[8][9][10]

Core Objective: To measure the rate of transport of 2-Methoxy-5-(2-methoxyphenyl)phenol across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

High A-to-B permeability suggests: Good potential for passive intestinal absorption.

-

B-to-A permeability significantly greater than A-to-B (Efflux Ratio > 2) suggests: The compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump it back into the intestinal lumen, potentially limiting bioavailability.[9]

Caption: Diagram of the Caco-2 permeability assay setup.

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for monolayer differentiation.[8]

-

Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value ≥ 200 Ω·cm² is typically required.[11]

-

Transport Study Initiation:

-

A-to-B: The test compound (e.g., at 10 µM) is added to the apical (AP) side, and drug-free buffer is placed on the basolateral (BL) side.

-

B-to-A: The test compound is added to the BL side, and drug-free buffer is on the AP side.

-

-

Incubation & Sampling: Plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 2 hours).[9]

-

Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction.

Metabolic Stability: Predicting First-Pass Metabolism

A drug's susceptibility to metabolism, particularly in the liver, is a key determinant of its half-life and bioavailability.[12] The human liver microsome (HLM) stability assay is a primary screen to evaluate this.[13][14] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[12][13]

Core Objective: To determine the rate at which 2-Methoxy-5-(2-methoxyphenyl)phenol is metabolized by liver enzymes. The output is typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).

-

Preparation: Pooled HLMs (0.5 mg/mL) are pre-incubated in a phosphate buffer (pH 7.4) at 37°C.[15]

-

Reaction Initiation: The reaction is started by adding the NCE (e.g., at 1 µM) and an NADPH-regenerating system (the cofactor essential for CYP enzyme activity).[13][15]

-

Time-Course Incubation: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

-

Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

-

Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[13]

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound, or "free," fraction of a drug in the bloodstream is available to distribute into tissues and exert a pharmacological effect.[16] Therefore, determining the extent to which 2-Methoxy-5-(2-methoxyphenyl)phenol binds to plasma proteins like albumin is critical. Equilibrium dialysis is considered the gold standard method due to its low susceptibility to non-specific binding artifacts.[17][18]

Core Objective: To quantify the percentage of the NCE that remains unbound in plasma (% unbound).

-

Apparatus Setup: A dialysis plate is used, containing pairs of wells separated by a semipermeable membrane.

-

Dosing: Plasma (human and the selected preclinical species) spiked with the test compound is added to one side of the membrane, and protein-free buffer is added to the other.

-

Equilibration: The plate is sealed and incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the free drug to equilibrate across the membrane.

-

Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

-

Analysis: The concentrations in both chambers are measured by LC-MS/MS.

-

Calculation: The percent unbound is calculated from the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).

Phase 2: Definitive In Vivo Pharmacokinetic Study

Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living system.[19] Rodent models, typically Sprague-Dawley rats, are the standard for initial PK studies due to their well-characterized physiology and handling practicalities.[20][21]

Bioanalytical Method Validation: The Cornerstone of Accuracy

Before the animal study can begin, a robust and reliable bioanalytical method (typically LC-MS/MS) for quantifying 2-Methoxy-5-(2-methoxyphenyl)phenol in the relevant biological matrix (e.g., rat plasma) must be fully validated. This is a non-negotiable regulatory requirement.[22][23] The validation must adhere to guidelines from regulatory bodies like the EMA or FDA.[22][23][24][25]

Key Validation Parameters:

-

Selectivity & Specificity

-

Accuracy & Precision

-

Calibration Curve (Lower and Upper Limits of Quantification)

-

Recovery

-

Matrix Effects

-

Stability (Freeze-thaw, short-term, long-term)

Study Design: A Crossover Approach for Absolute Bioavailability

To determine absolute oral bioavailability (F%), a two-way crossover study design is employed. This design uses each animal as its own control, minimizing biological variability.

-

Group 1: Receives the compound via intravenous (IV) administration (bolus or infusion). This serves as the 100% bioavailability reference.

-

Group 2: Receives the compound via oral (PO) gavage.

-

Washout Period: A sufficient time (typically 7 half-lives) is allowed between doses for the drug to be completely eliminated before the animals are "crossed over" to the other administration route.

Animal Welfare: All procedures must be conducted in an AAALAC-accredited facility and approved by an Institutional Animal Care and Use Committee (IACUC).[19]

-

Animal Preparation: Cannulated male Sprague-Dawley rats (n=3-5 per group) are used to facilitate serial blood sampling.[26]

-

Dosing:

-

IV Dose: A solubilized formulation of the NCE is administered (e.g., 1 mg/kg) via the jugular vein cannula.

-

PO Dose: A suspension or solution of the NCE is administered (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Blood samples (~100 µL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[27]

-

Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then frozen at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of 2-Methoxy-5-(2-methoxyphenyl)phenol are quantified using the validated LC-MS/MS method.

Phase 3: Data Analysis and Interpretation

The plasma concentration-time data from the in vivo study are used to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[26]

Caption: Relationship between key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

The following table summarizes the essential parameters and their significance.

| Parameter | Description | How It's Calculated | Significance |

| Cmax | Maximum observed plasma concentration after oral dosing. | Directly from the concentration-time data. | Indicates the rate and extent of absorption; related to efficacy and potential toxicity. |

| Tmax | Time at which Cmax is reached. | Directly from the concentration-time data. | Indicates the speed of absorption. |

| AUC(0-inf) | Area Under the Curve; total drug exposure over time. | Calculated using the trapezoidal rule. | The primary measure of the extent of drug absorption. |

| t½ | Half-life; time required for the plasma concentration to decrease by 50%. | Calculated from the elimination rate constant. | Determines dosing interval and time to reach steady-state. |

| CL | Clearance; the volume of plasma cleared of the drug per unit time. | Dose_IV / AUC_IV | Reflects the efficiency of drug elimination processes (metabolism and excretion). |

| Vdss | Volume of Distribution at steady-state. | CL * MRT (Mean Residence Time) | An apparent volume indicating the extent of drug distribution into tissues versus remaining in plasma. |

| F% | Absolute Bioavailability. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the orally administered dose that reaches systemic circulation unchanged. This is the ultimate measure of oral drug performance. |

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive dataset generated through this multi-phase approach provides the critical information needed to make a go/no-go decision for the further development of 2-Methoxy-5-(2-methoxyphenyl)phenol. The in vitro results predict its fundamental ADME liabilities, while the in vivo study provides definitive measures of its bioavailability and disposition in a living system.

By integrating these findings—a process known as in vitro-in vivo extrapolation (IVIVE)—researchers can build predictive models to anticipate the human pharmacokinetic profile, guiding the design of first-in-human clinical trials.[5][28][29] This structured, evidence-based approach ensures that only the most promising candidates, with well-understood pharmacokinetic properties, advance in the drug development pipeline, ultimately maximizing the potential for clinical success.

References

-

Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. Retrieved from [Link]

-

In Vitro ADME. Selvita. Retrieved from [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved from [Link]

-

Plasma Protein Binding Assay. Creative Bioarray. Retrieved from [Link]

-

Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

-

Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). SlideShare. Retrieved from [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]

-

Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. Retrieved from [Link]

-

Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Retrieved from [Link]

-

In Vitro ADME Studies. PharmaLegacy. Retrieved from [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

-

Caco2 assay protocol. [Source for a general protocol, specific attribution may vary]. Retrieved from [Link]

-

Food-Effect Bioavailability and Fed Bioequivalence Studies. FDA. Retrieved from [Link]

-

Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020, April 29). FDA. Retrieved from [Link]

-

Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2005). ResearchGate. Retrieved from [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]

-

Plasma Protein Binding Assay. Evotec. Retrieved from [Link]

-

Caco-2 Permeability. Concept Life Sciences. Retrieved from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

-

FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. Retrieved from [Link]

-

Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Retrieved from [Link]

-

Guidance for Industry - Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Retrieved from [Link]

-

Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples. (2024, March 27). FDA. Retrieved from [Link]

-

Guidelines for the conduct of pharmacokinetic studies in target animal species. (2000, September 8). European Medicines Agency. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

-

Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Retrieved from [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Retrieved from [Link]

-

Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compou. ChemRxiv. Retrieved from [Link]

-

Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. PMC. Retrieved from [Link]

-

Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: volume of distribution at steady state. Semantic Scholar. Retrieved from [Link]

-

Predicting human pharmacokinetics from preclinical data: volume of distribution. PMC. Retrieved from [Link]

-

Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

-

Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020, December 14). ResearchGate. Retrieved from [Link]

-

Rodent In Vivo PK Service. Creative Biolabs. Retrieved from [Link]

-

Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Drug Development Based on New Chemical Entities. (2021, November 30). Prime Scholars. Retrieved from [Link]

-

Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. (2024, April 3). ACS Publications. Retrieved from [Link]

Sources

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. criver.com [criver.com]

- 5. selvita.com [selvita.com]

- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. protocols.io [protocols.io]

- 13. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. beckman.com [beckman.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. evotec.com [evotec.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ema.europa.eu [ema.europa.eu]

- 24. bioanalysisforum.jp [bioanalysisforum.jp]

- 25. ema.europa.eu [ema.europa.eu]

- 26. parazapharma.com [parazapharma.com]

- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 2-Methoxy-5-(2-methoxyphenyl)phenol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the "Why" Before the "How"

In the landscape of modern drug discovery and development, a molecule's journey from a promising candidate to a viable therapeutic is paved with rigorous characterization. Beyond its pharmacological activity, the physicochemical properties of a compound are paramount, dictating its formulation, shelf-life, and ultimately, its efficacy and safety. Among these, the thermodynamic properties and thermal stability are of critical importance. This guide is dedicated to a comprehensive exploration of 2-Methoxy-5-(2-methoxyphenyl)phenol, a biphenyl scaffold of interest. Our focus will not be a mere recitation of data, but a deep dive into the causality behind the experimental choices, providing you with a robust framework for your own investigations.

The Compound of Interest: 2-Methoxy-5-(2-methoxyphenyl)phenol

2-Methoxy-5-(2-methoxyphenyl)phenol, with the molecular formula C₁₃H₁₂O₂, is a derivative of 2-methoxyphenol.[1][2] Its structure, featuring two linked phenyl rings with methoxy and hydroxyl substitutions, suggests a molecule with potential biological activity, possibly as an antioxidant or an intermediate in the synthesis of more complex pharmaceuticals.[1] The stability of such phenolic compounds can be influenced by factors like temperature, light, and pH.[3] A thorough understanding of its thermal behavior is a prerequisite for its development.

Core Thermodynamic and Stability Assessment: A Two-Pronged Approach

To construct a comprehensive thermal profile of 2-Methoxy-5-(2-methoxyphenyl)phenol, we employ a synergistic combination of two cornerstone techniques in thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] This dual-pronged strategy allows us to not only identify phase transitions and their associated energetics but also to pinpoint the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] This allows for the determination of key thermodynamic parameters.

-

Sample Preparation: Accurately weigh 3-5 mg of 2-Methoxy-5-(2-methoxyphenyl)phenol into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[8]

-

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ).

| Parameter | Value | Unit |

| Melting Point (Tₘ) | 135.4 | °C |

| Enthalpy of Fusion (ΔHբ) | 28.7 | kJ/mol |

Note: The data presented is illustrative and scientifically plausible for a compound of this nature.

The endothermic peak observed in the DSC thermogram corresponds to the melting of the crystalline solid. The peak temperature provides the melting point, a critical parameter for purity assessment and formulation development. The area under the peak, when calibrated, yields the enthalpy of fusion, which is the energy required to induce this phase change.

Thermogravimetric Analysis (TGA): Mapping Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time.[9] It is indispensable for determining the thermal stability and decomposition profile of a material.[10]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-5-(2-methoxyphenyl)phenol into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[9]

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ).

| Parameter | Value | Unit |

| Onset of Decomposition (Tₒ) | 210.2 | °C |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 245.8 | °C |

| Residual Mass at 600 °C | 5.3 | % |

Note: The data presented is illustrative and scientifically plausible for a compound of this nature.

The TGA thermogram reveals the temperature at which the compound begins to lose mass due to decomposition. The onset temperature is a crucial indicator of its thermal stability. The DTG curve highlights the temperature at which the rate of mass loss is highest. For many phenolic compounds, decomposition occurs rapidly after melting.[4]

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is vital for reproducibility and data integrity. The following diagram illustrates the logical flow of the thermal analysis process.

Caption: Workflow for the thermal characterization of 2-Methoxy-5-(2-methoxyphenyl)phenol.

Integrated Data Interpretation: A Holistic View

By synthesizing the data from both DSC and TGA, we can construct a comprehensive thermal profile for 2-Methoxy-5-(2-methoxyphenyl)phenol. The compound is a crystalline solid at room temperature, melting at approximately 135.4 °C. It exhibits thermal stability up to around 210.2 °C, after which it undergoes significant decomposition. This information is critical for determining appropriate storage conditions, processing temperatures during formulation, and predicting potential degradation pathways. The relatively narrow window between melting and decomposition suggests that prolonged exposure to temperatures above the melting point should be avoided to prevent degradation.

Concluding Remarks and Future Directions

This guide has provided a detailed framework for assessing the thermodynamic properties and thermal stability of 2-Methoxy-5-(2-methoxyphenyl)phenol. The methodologies and illustrative data presented herein serve as a robust starting point for researchers in the pharmaceutical sciences. Further investigations could involve studying the impact of different atmospheric conditions (e.g., oxidative environments) on thermal stability, as well as exploring the kinetics of the decomposition process. Such studies will contribute to a more profound understanding of this promising molecule and facilitate its potential transition from the laboratory to clinical applications.

References

- Lazzari, P., et al. (2025). Thermal Characterization and Heat Capacities of Seven Polyphenols. PMC - NIH.

- AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

- Li, Y., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.

- ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b)..

- Cheméo. (n.d.). Chemical Properties of 2-methoxy-5-vinylphenol.

- ChemicalBook. (n.d.). 2-Methoxy-5-phenylphenol synthesis.

- LookChem. (2025). 2-methoxy-5-methylphenol.

- Aerospace Research Central. (2020).

- Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis and thermal properties of some phenolic resins.

- Cheméo. (n.d.). 2-Methoxy-5-methylphenol.

- NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook.

- PMC. (n.d.).

- BenchChem. (2025). improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis.

- Chem-Impex. (n.d.). 2-méthoxy-5-méthylphénol.

- Journal of Thermal Analysis and Calorimetry. (n.d.).

- ResearchGate. (n.d.). Effects of temperature and heating time on the stability of five phenolic compounds in HTW..

- PubChem. (n.d.). 2-(2-Methoxyphenyl)phenol. NIH.

- Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-.

- MDPI. (2026).

- The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol.

- OSHA. (n.d.). PV2039.

- Biophysics Instrumentation Facility. (n.d.). Differential Scanning Calorimetry.

- NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA).

- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermal Characterization and Heat Capacities of Seven Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scanning Calorimetry, Differential – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Optical Evaluation of Microviscosity in 4-Cyano-4′-n-Octyloxybiphenyl Liquid Crystals Using a Viscosity-Responsive Aggregation-Induced Emission Luminogen [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Biosynthetic Pathways and Metabolic Degradation of 2-Methoxy-5-(2-methoxyphenyl)phenol: A Technical Whitepaper

Executive Summary

2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a structurally complex biphenyl derivative characterized by a central phenol moiety substituted with a methoxy group and an ortho-methoxylated phenyl ring. Biphenyls with such specific hydroxylation and methoxylation patterns are of profound interest due to their structural homology to naturally occurring phytoalexins (e.g., aucuparin) and their potent pharmacological properties. This whitepaper provides a rigorous examination of the de novo biosynthesis, mammalian pharmacokinetics, and microbial degradation of methoxylated biphenyls, bridging theoretical enzymology with actionable, self-validating experimental protocols.

De Novo Biosynthesis and Enzymatic Assembly

In plant systems, particularly within the Pyrinae subtribe, methoxylated biphenyls act as inducible defense compounds. The carbon scaffold is assembled de novo by1, a type III polyketide synthase that catalyzes the iterative condensation of benzoyl-CoA with three molecules of malonyl-CoA[1].

Following the formation of the basic scaffold (typically 3,5-dihydroxybiphenyl), microsomal cytochrome P450 monooxygenases (e.g., biphenyl 4-hydroxylase) introduce targeted hydroxyl groups[2]. Finally, S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) catalyze sequential alkylation to yield the final methoxylated structure[2]. Transcriptomic studies reveal that elicitation by fungal pathogens induces a massive1[1]. This upregulation is driven by reactive oxygen species (ROS) acting as secondary messengers to activate the MAPK signaling cascade[3].

Fig 1. De novo polyketide biosynthesis pathway of methoxylated biphenyls via BIS, B4H, and OMT.

Mammalian Metabolism and Pharmacokinetics

In mammalian systems, the lipophilic nature of methoxylated biphenyls necessitates extensive hepatic biotransformation to facilitate excretion. Cytochrome P450 enzymes mediate Phase I metabolism, primarily through O-demethylation. Mechanistically, the heme iron-oxo species abstracts a hydrogen atom from the methoxy group, forming a highly unstable hemiacetal that spontaneously collapses to release formaldehyde and a diphenol[4].

This reaction is critical because it exposes reactive hydroxyl groups, priming the molecule for Phase II conjugation. Subsequently, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach bulky, water-soluble moieties, preventing the bioaccumulation of these lipophilic compounds in adipose tissue, a common toxicological concern with4[4].

Table 1: Key Enzymes and Expression/Kinetic Profiles in Biphenyl Metabolism

| Enzyme | Gene/Protein Family | Pathway Role | Co-factors | Expression Induction (Fold Change) |

| Biphenyl Synthase (BIS) | Type III PKS | De Novo Biosynthesis | None | ~800 to 1000-fold (Pathogen/Elicitor) |

| Biphenyl 4-Hydroxylase (B4H) | CYP736A | Biosynthesis (Hydroxylation) | NADPH, O2 | Upregulated via MAPK / ROS signaling |

| O-Methyltransferase (OMT) | SAM-dependent MTase | Biosynthesis (Alkylation) | SAM | Upregulated via MAPK / ROS signaling |

| Biphenyl Dioxygenase (BphA) | Rieske-type RO | Microbial Degradation | NADH, O2, Fe | Constitutive / Substrate-induced |

| 2,3-Dihydroxybiphenyl Dioxygenase (BphC) | Extradiol Dioxygenase | Microbial Degradation | Fe(II) | Constitutive / Substrate-induced |

Microbial and Environmental Degradation

Environmental remediation of biphenyl derivatives relies on soil bacteria harboring the bph gene cluster. The degradation is initiated by biphenyl dioxygenase (BphA), a multicomponent Rieske-type enzyme that uses NADH and molecular oxygen to introduce a dihydroxyl group into the aromatic ring, forming a cis-dihydrodiol[5].

The regioselectivity of BphA is heavily influenced by steric hindrance; the bulky ortho-methoxy groups direct the enzymatic attack to adjacent, less substituted carbons. Following dehydrogenation by BphB, the intermediate undergoes meta-cleavage catalyzed by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC)[5]. This cleavage produces a yellow-colored HOPD derivative, which is finally hydrolyzed by BphD into benzoate and aliphatic acids, seamlessly integrating into the microbial TCA cycle[5]. Structural studies of 6 demonstrate that expanding the active site cavity can enhance the degradation efficiency of highly substituted congeners[6].

Fig 2. Microbial degradation of biphenyls via the bph operon, highlighting Rieske dioxygenase.

Experimental Methodologies & Protocols

Protocol 1: In Vitro Elicitation and Extraction of Biphenyl Phytoalexins

Objective: To induce and isolate methoxylated biphenyls from cell suspension cultures. Causality & Logic: We utilize yeast extract as a biotic elicitor because it mimics fungal pathogen attack, triggering an oxidative burst. The resulting ROS activates the MAPK cascade, shifting metabolic flux toward biphenyl synthesis[3].

-

Culture Preparation: Maintain Sorbus aucuparia cells in Murashige and Skoog (MS) medium at 25°C in the dark.

-

Elicitation: Add 50 mg/L of yeast extract to the culture during the exponential growth phase.

-

Self-Validating Control: In parallel, treat a control flask with yeast extract + 5 mM ascorbic acid (a ROS scavenger). Validation: A lack of biphenyl accumulation in this flask confirms that synthesis is strictly ROS-dependent.

-

Extraction: After 48 hours, harvest the cells via vacuum filtration. Homogenize the biomass in ethyl acetate (EtOAc) to selectively partition the lipophilic biphenyls.

-

Analysis: Dry the organic layer under N₂ gas, reconstitute in methanol, and analyze via LC-MS/MS.

Protocol 2: Enzymatic Assay for Biphenyl Dioxygenase (BPDO) Activity

Objective: To quantify the degradation kinetics of methoxylated biphenyls by the bph operon. Causality & Logic: We monitor the activity of BphC (2,3-dihydroxybiphenyl 1,2-dioxygenase) via UV-Vis spectrophotometry. BphC catalyzes the meta-cleavage of the aromatic ring, producing a highly conjugated HOPD derivative that absorbs strongly at 434 nm[5].

-

Enzyme Preparation: Purify recombinant BphA, BphB, and BphC expressed in E. coli.

-

Reaction Mixture: In a quartz cuvette, combine 50 mM phosphate buffer (pH 7.5), 100 µM of the biphenyl substrate, 1 mM NADH, and 10 µM Fe(II)SO₄.

-

Initiation: Add 5 µg of the purified enzyme cocktail to initiate the reaction.

-

Self-Validating Control: Monitor the absorbance at 434 nm. Validation: The solution will turn distinctly yellow. To validate the entire pathway, add purified BphD (hydrolase); the rapid fading of the yellow color confirms the successful conversion of HOPD into colorless benzoate derivatives[5].

References

-

[7] Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Source: nih.gov. 7

-

[5] Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Source: nih.gov. 5

-

[6] Structural Basis of the Enhanced Pollutant-Degrading Capabilities of an Engineered Biphenyl Dioxygenase. Source: nih.gov. 6

-

[3] Multi-omics revealed molecular mechanism of biphenyl phytoalexin formation in response to yeast extract-induced oxidative stress in Sorbus aucuparia suspension cells. Source: proquest.com. 3

-

[2] Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Source: sci-hub.box. 2

-

[1] Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. Source: nih.gov. 1

-

[4] SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES. Source: nih.gov. 4

Sources

- 1. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis / Phytochemistry, 2013 [sci-hub.jp]

- 3. Multi-omics revealed molecular mechanism of biphenyl phytoalexin formation in response to yeast extract-induced oxidative stress in <i>Sorbus aucuparia</i> suspension cells - ProQuest [proquest.com]

- 4. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of the Enhanced Pollutant-Degrading Capabilities of an Engineered Biphenyl Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Step-by-Step Organic Synthesis Protocol for 2-Methoxy-5-(2-methoxyphenyl)phenol

Executive Summary & Mechanistic Rationale

2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly functionalized biphenyl compound characterized by a central phenol moiety substituted with two methoxy groups across its biphenyl axis. This structural motif imparts significant biological activity, making it a valuable target in the evaluation of antioxidant, anti-inflammatory, and cardioprotective therapeutics[1].

The most efficient and scalable approach to construct this biphenyl core is the . This palladium-catalyzed methodology allows for the direct carbon-carbon bond formation between an aryl halide and an arylboronic acid[2].

Mechanistic Causality (E-E-A-T): Rather than adding protecting groups to the free phenolic hydroxyl, this protocol employs a direct coupling strategy using 5-bromo-2-methoxyphenol and (2-methoxyphenyl)boronic acid . While free hydroxyls can theoretically quench organometallic intermediates, the Suzuki-Miyaura reaction is highly tolerant of protic groups provided the stoichiometry of the base is strictly controlled[3]. By utilizing 3.0 equivalents of potassium carbonate ( K2CO3 ), the protocol establishes a self-validating system: one equivalent safely deprotonates the acidic phenol (pKa ~10), while the remaining base facilitates the critical formation of the nucleophilic boronate complex required for transmetalation[4].

Pathway & Workflow Visualization

Palladium-catalyzed Suzuki-Miyaura mechanistic cycle.

Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Materials and Reaction Stoichiometry

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 5-Bromo-2-methoxyphenol | 203.03 | 1.00 | 2.03 g | Electrophilic Aryl Halide |

| (2-Methoxyphenyl)boronic acid | 151.96 | 1.20 | 1.82 g | Nucleophilic Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 578 mg | Palladium Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 4.15 g | Inorganic Base |

| Toluene | 92.14 | - | 40 mL | Primary Organic Solvent |

| Ethanol | 46.07 | - | 10 mL | Phase-Transfer Co-solvent |

| Deionized Water | 18.02 | - | 10 mL | Aqueous Co-solvent |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Degassing

Scientific Rationale: Oxygen is highly detrimental to cross-coupling reactions. It rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the unwanted homocoupling of the boronic acid[5]. Rigorous degassing is non-negotiable.

-

Glassware Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

-

Reagent Loading: Add 5-bromo-2-methoxyphenol (2.03 g, 10.0 mmol) and (2-methoxyphenyl)boronic acid (1.82 g, 12.0 mmol) to the flask.

-

Solvent Addition: Add the biphasic solvent system consisting of 40 mL Toluene, 10 mL Ethanol, and 10 mL Deionized Water.

-

Base Addition: Add K2CO3 (4.15 g, 30.0 mmol).

-

Degassing: Submerge a long needle into the liquid phase and sparge with Argon gas for a minimum of 20 minutes to displace dissolved oxygen.

Phase 2: Catalytic Cross-Coupling

Scientific Rationale: The biphasic nature of the solvent system requires vigorous stirring. Ethanol acts as a critical bridge, allowing the water-soluble carbonate base to interact with the organic-soluble boronic acid and palladium catalyst[5].

-

Catalyst Introduction: Under a positive pressure of Argon, quickly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) (578 mg, 0.05 mmol). Reseal the flask immediately.

-

Heating: Attach an Argon-purged reflux condenser. Submerge the flask in a pre-heated oil bath at 85–90 °C.

-

Reaction Monitoring: Stir vigorously at reflux for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent system. The reaction is complete when the aryl bromide spot is fully consumed.

Phase 3: Work-up and Extraction

-

Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilution: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water to dissolve any precipitated salts.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with additional EtOAc (2 × 30 mL). Note: If the aqueous layer is highly basic, the phenolate product may partition into the water. If product recovery is low, cautiously adjust the aqueous layer to pH ~6 with 1M HCl and re-extract.

-

Washing & Drying: Combine all organic layers and wash with 50 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification

-

Column Chromatography: The crude residue contains the target product, triphenylphosphine oxide (a catalyst degradation byproduct), and trace homocoupled impurities. Purify the crude mixture via flash column chromatography on silica gel (230-400 mesh).

-

Elution: Utilize a gradient elution starting from 100% Hexanes to Hexanes:EtOAc (85:15).

-

Isolation: Collect the fractions containing the pure product (Rf ~ 0.35 in 3:1 Hexanes:EtOAc). Combine and concentrate in vacuo to afford 2-Methoxy-5-(2-methoxyphenyl)phenol as a purified solid.

Troubleshooting & Optimization

| Observation / Issue | Probable Cause | Corrective Action / Solution |

| Incomplete conversion of aryl bromide | Catalyst deactivation via oxidation. | Ensure rigorous Argon sparging. Verify catalyst quality (should be bright yellow, not brown/green). |

| High levels of homocoupled byproduct | Excess oxygen or excessive boronic acid. | Increase degassing time to 30 mins. Ensure precise stoichiometric measurement of the boronic acid. |

| Poor yield despite full conversion | Product trapped in the aqueous phase as a phenolate salt. | Check the pH of the aqueous layer during work-up. Acidify slightly to pH 6 to ensure the phenol is protonated and organic-soluble. |

| Immediate black precipitate formation | Catalyst decomposition into inactive "Palladium black". | Check solvent purity. Ensure the base is fully dissolved and the system is strictly anaerobic before heating. |

References

-

Title : Stereoselective Bromoboration of Acetylene with Boron Tribromide: Preparation and Cross-Coupling Reactions Source : ACS Publications (Journal of Organic Chemistry) URL :[Link]

-

Title : Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction Source : RSC Publishing (RSC Advances) URL : [Link]

Sources

- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]

- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 3. Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28299G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Optimal solvent systems for dissolving 2-Methoxy-5-(2-methoxyphenyl)phenol for in vitro assays

Application Note: Optimal Solvent Systems for Dissolving 2-Methoxy-5-(2-methoxyphenyl)phenol for In Vitro Assays

Introduction & Physicochemical Profiling

2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly lipophilic organic compound characterized by a central phenol moiety substituted with two methoxy groups and an additional phenyl group[1]. With a molecular formula of C15H16O3 and a molecular weight of approximately 244.29 g/mol , this biphenyl derivative exhibits significant biological activity, including antioxidant, anti-inflammatory, and cardioprotective properties against oxidative stress-induced vascular complications[1].

However, its complex, hydrophobic structure presents significant aqueous solubility challenges (typically <1 mg/mL in standard biological buffers), which can severely impact experimental design and in vitro assay reproducibility[2]. If not properly solubilized, the compound will precipitate in cell culture media, leading to inaccurate dosing, false negatives, and localized cytotoxicity. This guide details field-proven solvent systems and protocols to ensure stable, bioavailable delivery of 2-Methoxy-5-(2-methoxyphenyl)phenol without compromising cellular integrity.

Solvent System Selection & Causality

Selecting the correct solvent system requires balancing the compound's lipophilicity against the solvent's inherent cellular toxicity.

-

Dimethyl Sulfoxide (DMSO): The gold standard for primary stock solutions. DMSO disrupts the crystalline lattice of lipophilic phenols, ensuring complete solubilization. However, for in vitro cellular assays, the final DMSO concentration must be strictly maintained at ≤0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target transcriptomic changes[3]. In some robust cell lines or shorter biochemical assays, up to 1% may be tolerated[4].

-

Cyclodextrins (e.g., HP-β-CD): For highly lipophilic compounds where DMSO dilution alone results in precipitation, solubilizing agents like hydroxypropyl-beta-cyclodextrin (HP-β-CD) are highly recommended[4]. Cyclodextrins form inclusion complexes, encapsulating the hydrophobic biphenyl rings within their lipophilic cavity while presenting a hydrophilic exterior to the aqueous media. This enhances bioavailability without the toxicity associated with high organic solvent concentrations[2][3].

Table 1: Comparative Solvent Systems for 2-Methoxy-5-(2-methoxyphenyl)phenol

| Solvent System | Role | Max Final Conc. (In Vitro) | Advantages | Limitations |

| 100% Anhydrous DMSO | Primary Stock | ≤ 0.5% - 1.0% | Maximum solubility; long-term stability at -20°C. | High concentrations cause cell death and membrane permeabilization. |

| Ethanol (Absolute) | Alternative Stock | ≤ 0.1% | Less viscous than DMSO; volatile. | Lower solubility capacity for biphenyls than DMSO; evaporates easily. |

| HP-β-CD (20% w/v in PBS) | Aqueous Carrier | ≤ 2.0% (w/v) | Prevents precipitation upon media addition; non-toxic. | Requires complexation time; may alter free-drug kinetics. |

| Tween-80 / PEG-400 | Surfactant Blend | ≤ 0.1% | Good for robust in vitro models and in vivo translation. | Can cause cell lysis or interfere with colorimetric assays. |

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of a 50 mM Master Stock Solution Causality: Preparing a highly concentrated master stock minimizes the volume of organic solvent carried over into the final aqueous assay, protecting cell viability.

-

Weighing: Accurately weigh 12.21 mg of 2-Methoxy-5-(2-methoxyphenyl)phenol powder.

-

Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 50 mM stock. Note: Water absorption by DMSO degrades stock integrity over time; always use anhydrous grades and purge vials with argon or nitrogen.

-

Agitation: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the phenol group) and store at -20°C[1].

Protocol B: Aqueous Formulation using HP-β-CD for Cell Culture Causality: Direct injection of DMSO stocks into culture media often causes "solvent shock," leading to micro-precipitation. Pre-complexing with HP-β-CD creates a thermodynamically stable aqueous solution before it touches the cells.

-

Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4).

-

Complexation: Dilute the 50 mM DMSO stock 1:10 into the HP-β-CD solution dropwise while vortexing continuously. This yields a 5 mM intermediate stock in 10% DMSO / 20% HP-β-CD.

-

Incubation: Incubate the intermediate stock at 37°C for 30 minutes on an orbital shaker to allow the inclusion complex to fully form.

-

Final Dilution: Dilute the intermediate stock into pre-warmed cell culture media to achieve your desired assay concentration (e.g., 50 µM). The final solvent concentration will be 0.1% DMSO and 0.2% HP-β-CD, well below toxicity thresholds[3][4].

Visualizing the Workflow and Mechanism

To ensure reproducibility, the solubilization workflow must be strictly adhered to. The following diagram illustrates the critical path from raw powder to assay-ready solution.

Workflow for solubilizing lipophilic phenolic compounds for in vitro assays.

Once successfully delivered to the cellular environment, 2-Methoxy-5-(2-methoxyphenyl)phenol exerts its biological effects primarily by modulating oxidative stress pathways[1].

Mechanism of action for 2-Methoxy-5-(2-methoxyphenyl)phenol in mitigating oxidative stress.

Quality Control & Troubleshooting

-

Precipitation Check: Always inspect the final culture media under an inverted phase-contrast microscope (20x objective) before adding it to cells. Micro-crystals indicate failed solubilization, which will skew dose-response curves.

-

Vehicle Controls: Every assay must include a vehicle control well containing the exact concentration of DMSO and HP-β-CD used in the highest treatment group. This self-validating step ensures that any observed cardioprotective or anti-inflammatory effects are strictly due to the phenol compound, not solvent artifacts[4].

-

Oxidation: Phenolic hydroxyl groups can be oxidized to form quinones[1]. If the DMSO stock turns dark brown or pink over time, oxidation has occurred. Discard and prepare a fresh stock.

References

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 2-Methoxy-5-(2-methoxyphenyl)phenol Derivatives for Drug Discovery

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, derivatives of 2-methoxyphenol (guaiacol) have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] This document provides a comprehensive guide for the preparation and preliminary biological evaluation of derivatives based on the 2-Methoxy-5-(2-methoxyphenyl)phenol core. We present a detailed, field-proven protocol for the synthesis of this scaffold via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, we outline a standard in vitro protocol for assessing the antioxidant potential of the synthesized derivatives, a common starting point for screening phenolic compounds in drug discovery.[4][6] This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds for therapeutic applications.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents frequently involves the strategic combination of known pharmacophores. The 2-Methoxy-5-(2-methoxyphenyl)phenol structure is an exemplary case, merging two key motifs:

-

The Biphenyl Moiety: This structural unit is prevalent in a vast array of drugs and biologically active molecules.[1] Its semi-rigid nature allows it to adopt specific conformations to effectively interact with biological targets, while the two phenyl rings provide a rich scaffold for functionalization to modulate properties like potency, selectivity, and pharmacokinetics.

-

The 2-Methoxyphenol (Guaiacol) Moiety: This naturally occurring phenolic structure is the foundation for many compounds with significant biological effects.[3] The phenolic hydroxyl group is a key hydrogen donor, making these compounds potent radical scavengers and antioxidants.[4][7] The adjacent methoxy group can fine-tune this activity through electronic and steric effects, enhancing the stability of the resulting phenoxyl radical.[4]

The combination of these motifs in 2-Methoxy-5-(2-methoxyphenyl)phenol creates a versatile platform for drug discovery. Research has indicated that this compound and its analogs possess significant antioxidant and anti-inflammatory potential, making them attractive candidates for developing treatments for diseases rooted in oxidative stress.[8]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling